molecular formula C21H18O7 B11052121 methyl 3-(2,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

methyl 3-(2,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

Cat. No.: B11052121
M. Wt: 382.4 g/mol
InChI Key: OWDJHXKWXGGDTC-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound belonging to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furochromene core, which is a fused ring system combining a furan ring and a chromene ring, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step organic reactions

    Chromene Core Formation: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and active methylene compounds under basic conditions.

    Furan Ring Introduction: The furan ring is introduced via a cyclization reaction involving an appropriate diene and a dienophile in the presence of a catalyst.

    Substituent Addition: The 2,4-dimethoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, while the ester group is added via esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Methyl 3-(2,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential pharmacological properties, such as anti-inflammatory and anticancer activities, are of significant interest.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. For instance, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is unique due to its specific combination of functional groups and fused ring system, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 3-(2,4-dimethoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate

InChI

InChI=1S/C21H18O7/c1-24-11-8-9-12(15(10-11)25-2)16-17-18(28-19(16)21(23)26-3)13-6-4-5-7-14(13)27-20(17)22/h4-10,16,19H,1-3H3

InChI Key

OWDJHXKWXGGDTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)OC)OC

Origin of Product

United States

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